Crotetamide

Description

Chemical Identity and Nomenclatures in Academic Discourse

The precise identification of a chemical compound is fundamental in scientific communication. Crotetamide is known by several names across different chemical databases and publications. Its systematic IUPAC name is 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide. karger.com The Chemical Abstracts Service (CAS) has assigned the registry number 6168-76-9 to this compound. karger.com

Alternative names and synonyms for this compound that appear in the literature include Crotethamide, Crotetamida, and N-[1-(Dimethylcarbamoyl)propyl]-N-ethylcrotonamide. karger.comnih.gov These various nomenclatures are crucial for researchers to track the compound across diverse datasets and historical publications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide karger.com |

| CAS Registry Number | 6168-76-9 karger.com |

| Molecular Formula | C12H22N2O2 karger.com |

| Molecular Weight | 226.32 g/mol karger.com |

| Synonyms | Crotethamide, Crotetamida, N-[1-(Dimethylcarbamoyl)propyl]-N-ethylcrotonamide karger.comnih.gov |

Historical Trajectories of this compound Research and Regulatory Implications

The research history of this compound is intrinsically linked with that of Prethcamide (B10859687), a respiratory stimulant preparation in which this compound is a principal component, alongside Cropropamide (B41957). nih.gov Research into the behavioral effects of Prethcamide and its individual components in the 1970s demonstrated that both this compound and Cropropamide individually contribute to increased motor activity in rats. karger.com These studies were foundational in understanding the pharmacological contribution of each constituent.

From a regulatory standpoint, Prethcamide, and by extension this compound, has been marketed for parenteral and oral administration in several European and South American countries. nih.gov However, it is noteworthy that it has not received approval from the U.S. Food and Drug Administration (FDA) for use in either human or veterinary medicine in the United States. nih.gov The lack of FDA approval signifies a specific regulatory status within one of the world's major pharmaceutical markets.

A significant aspect of this compound's regulatory profile is its inclusion on the Prohibited List by the World Anti-Doping Agency (WADA). wada-ama.org It is classified under section S6 as a stimulant that is prohibited in-competition. wada-ama.org This classification has direct implications for its use in sports and necessitates the development of sensitive analytical methods for its detection in anti-doping laboratories. This regulatory control underscores the compound's recognized stimulant properties.

Classification within Stimulant Compound Families and Related Amides

This compound is classified as a central nervous system stimulant. nih.gov Its chemical structure, characterized by an amide functional group and a crotonyl moiety, places it within a broad family of amide-containing compounds. The general mechanism of action for many stimulants involves the modulation of catecholamine neurotransmitter levels in the brain. nih.gov

The structure-activity relationship (SAR) of stimulants is a key area of research. For instance, in the cathinone (B1664624) class of stimulants, the presence of a β-keto group and substitutions on the aromatic ring significantly influence their activity as monoamine transporter inhibitors. nih.govnih.gov While direct SAR studies on this compound are not extensively published, its N,N-dimethylbutanamide and N-ethyl-but-2-enamide components are critical to its chemical properties and likely its biological activity. The synthesis of various amides is a well-established area of organic chemistry, with numerous methods available for creating libraries of related compounds for further research. nih.govrsc.orgnih.gov

Overview of this compound's Research Significance in Chemical Biology

In the field of chemical biology, small molecules like this compound can serve as "tool compounds" to probe biological pathways. wada-ama.orgnih.govresearchgate.net While specific and extensive examples of this compound's use as a tool compound are not widely documented in publicly available research, its known activity as a respiratory stimulant suggests its potential for investigating the neural pathways controlling respiration. nih.govnih.govnih.gov

The development of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is crucial for detecting and quantifying this compound in biological samples for research purposes. cdc.govnih.govnih.govnih.gov These techniques are fundamental to pharmacokinetic and pharmacodynamic studies that underpin the understanding of a compound's mechanism of action.

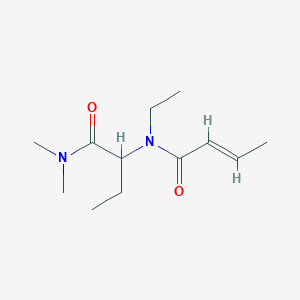

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863702 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6168-76-9 | |

| Record name | Crotethamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanisms of Action and Pharmacological Target Interactions

Crotetamide as a Central Nervous System Stimulant: Investigating Fundamental Effects

This compound is classified as a central nervous system (CNS) stimulant. cancer.govdrugs.com Drugs of this class typically work by increasing the levels of certain chemicals in the brain, which leads to heightened alertness, attention, and energy. cancer.govmedicalnewstoday.com As a respiratory stimulant, this compound has been observed to produce a significant increase in ventilation, primarily by increasing tidal volume with minimal changes to the respiratory rate. ncats.io This action is attributed to its direct effect on the respiratory center. amu.edu.az

The primary function of CNS stimulants is to enhance the activity of the central nervous system. medicalnewstoday.com This can manifest as increased wakefulness, improved focus, and a general sense of excitation. uomustansiriyah.edu.iq While the broad effects of CNS stimulants are well-documented, the specific and nuanced actions of individual compounds like this compound are a subject of ongoing scientific investigation.

Interactions with Neurotransmitter Systems at the Molecular Level

The pharmacological effects of this compound are rooted in its interactions with various neurotransmitter systems at a molecular level. These interactions are complex and involve several key proteins that regulate neurotransmitter signaling.

Modulation of Monoamine Re-uptake Transporters

Role in Vesicular Monoamine Transporter-2 (VMAT-2) Activity

Vesicular monoamine transporter 2 (VMAT-2) is another critical protein in monoaminergic neurons. It is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release. frontiersin.orgwikipedia.org Inhibition of VMAT-2 can lead to a depletion of vesicular monoamines, which paradoxically can result in a decrease in neurotransmitter release. frontiersin.orgrxlist.com Some CNS stimulants have been shown to interact with VMAT-2. wikipedia.org However, the specific effects of this compound on VMAT-2 activity, whether it acts as an inhibitor or potentially an upregulator, have not been detailed in the available literature. Recent studies have shown that some antidepressants can upregulate VMAT2 activity, suggesting a complex regulatory landscape for this transporter. nih.gov

Potential for Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. mayoclinic.orgnih.gov Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. mayoclinic.org MAO inhibitors are a class of antidepressants and are also used in the treatment of Parkinson's disease. mayoclinic.orgnih.gov There are two main isoforms of MAO: MAO-A and MAO-B, which have different substrate specificities and tissue distributions. nih.gov While some stimulants exhibit MAO-inhibiting properties, there is no specific information in the provided search results to indicate whether this compound acts as a monoamine oxidase inhibitor. uomustansiriyah.edu.iqmdpi.com

Receptor-Level Modulations and Binding Affinities

Beyond transporters and enzymes, the direct interaction with neurotransmitter receptors is another key mechanism through which CNS stimulants exert their effects.

Postsynaptic Adrenergic, Dopaminergic, and Serotonergic Receptor Interactions

Detailed research specifying the direct interactions of this compound with postsynaptic adrenergic, dopaminergic, and serotonergic receptors is scarce. This compound is a component of the drug prethcamide (B10859687), which is known to be a respiratory and central nervous system stimulant. mims.commedicaldialogues.in Some sources suggest that prethcamide may exert pressor effects and potentially increase the release of catecholamines, which would imply an indirect action on the adrenergic system. mims.commedicaldialogues.in

Stimulants as a broad class often interact with monoaminergic systems, which include adrenergic, dopaminergic, and serotonergic pathways. nih.gov These interactions can occur through various mechanisms such as blocking neurotransmitter reuptake, promoting neurotransmitter release, or directly activating postsynaptic receptors. nih.gov However, specific binding affinity data (such as K_i or IC50 values) for this compound at these receptors are not available in peer-reviewed literature. While one vendor of the related compound, cropropamide (B41957), mentions modulation of serotonin (B10506) and dopamine (B1211576) receptors, this is not substantiated by primary scientific studies. benchchem.com Therefore, while it is plausible that this compound's stimulatory properties involve these key neurotransmitter systems, direct evidence of postsynaptic receptor binding remains to be elucidated.

Insights into Gamma-Aminobutyric Acid (GABA) and Glycine (B1666218) Receptor Complex Interactions

The molecular mechanism of action for many analeptic (respiratory stimulant) drugs involves the modulation of inhibitory neurotransmission. brainkart.comglobalcollege.edu.et A common pathway for such stimulation is the antagonism of inhibitory neurotransmitter receptors, primarily GABA_A and glycine receptors. brainkart.comnih.govwikipedia.org For instance, well-known analeptics like strychnine (B123637) act as competitive antagonists at glycine receptors, while others like picrotoxin (B1677862) and pentylenetetrazol function as non-competitive antagonists of the GABA_A receptor-chloride ionophore complex. brainkart.comglobalcollege.edu.etwikipedia.orgkenhub.com This blockade of inhibitory channels leads to a state of neuronal hyperexcitability, consistent with a stimulant effect.

In the context of this compound, its classification as an analeptic suggests that a similar mechanism involving GABA or glycine receptor antagonism could be possible. amu.edu.az However, direct scientific evidence or binding studies confirming that this compound interacts with either GABA or glycine receptor complexes is currently lacking. Research on its parent compound, prethcamide, also notes that the specific site and mechanism of action are unknown, highlighting the gap in the scientific understanding of how these compounds exert their effects at the molecular level. uzh.ch

Elucidation of Downstream Molecular Pathways Leading to Stimulatory Phenotypes

The stimulatory effects of drugs on the central nervous system are ultimately mediated by changes in intracellular signaling cascades, often referred to as downstream molecular pathways. For many stimulants that interact with G-protein coupled receptors (GPCRs), such as adrenergic and some serotonin receptors, these pathways frequently involve the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinases like Protein Kinase A (PKA). researchgate.net

Activation of stimulatory G-proteins (G_s) typically leads to an increase in adenylyl cyclase activity, elevating intracellular cAMP levels. Conversely, engagement of inhibitory G-proteins (G_i) suppresses adenylyl cyclase and reduces cAMP. researchgate.net These changes in cAMP concentration directly influence the activity of PKA, which then phosphorylates a multitude of target proteins, altering neuronal excitability and gene expression.

Despite this general framework for stimulant action, there is no specific research available that elucidates the downstream molecular pathways affected by this compound. Studies have not yet investigated whether this compound influences cAMP levels, PKA activity, or other significant signaling molecules to produce its characteristic stimulatory and analeptic effects. The potential link between this compound and increased catecholamine release suggests a possible, though unconfirmed, activation of adrenergic pathways that would typically involve these downstream effectors. mims.commedicaldialogues.in

Biosynthesis and Natural Occurrence of Crotetamide

Discovery and Isolation from Endophytic Microorganisms

Recent research has led to the discovery of Crotetamide from bacterial endophytes residing within the tissues of medicinal plants. researchgate.netnih.gov Endophytes are microorganisms that live within a plant for at least part of their life cycle without causing apparent disease. nih.gov A 2024 study investigating the secondary metabolites of endophytic bacteria from Aloe barbadensis Miller in the Limpopo Region of South Africa successfully isolated and identified this compound. researchgate.netnih.gov

The isolation process involved collecting stems and leaves of the plant, from which 23 bacterial endophytes were obtained. researchgate.netnih.gov These isolates were cultured in nutrient broth for seven days to allow for the production of secondary metabolites. researchgate.netmdpi.com The extraction of these metabolites was performed using ethyl acetate. researchgate.netmdpi.com Subsequent chemical analysis of the extracts from two potent isolates, identified as belonging to the Pseudomonas and Enterobacter genera, revealed the presence of this compound. researchgate.netnih.gov Specifically, the producing bacterial endophytes were identified as Pseudomonas fulva (isolate I3–I5) and Enterobacter cloacae (isolate I4). mdpi.com

| Parameter | Details | Source(s) |

| Host Plant | Aloe barbadensis Miller | researchgate.netnih.gov |

| Microorganism Type | Bacterial Endophytes | researchgate.netnih.gov |

| Identified Genera | Pseudomonas, Enterobacter | researchgate.netnih.gov |

| Specific Strains | Pseudomonas fulva (I3–I5), Enterobacter cloacae (I4) | mdpi.com |

| Isolation Source | Stems and leaves | nih.gov |

| Culturing Conditions | Nutrient agar (B569324) at 30 °C for 5 days, followed by growth in nutrient broth for 7 days | researchgate.netmdpi.com |

| Extraction Solvent | Ethyl acetate | researchgate.netmdpi.com |

Identification as a Secondary Metabolite in Biological Extracts

This compound has been conclusively identified as a secondary metabolite in extracts derived from endophytic bacteria. researchgate.netnih.gov Secondary metabolites are organic compounds produced by microorganisms, plants, or other organisms that are not directly involved in the normal growth, development, or reproduction of the organism but often have ecological functions. nih.gov The identification of this compound was achieved through chemical profiling of the bacterial extracts using gas chromatography–high-resolution time-of-flight mass spectrometry (GC-HRTOF-MS). researchgate.netmdpi.com This analytical technique allows for the separation and identification of individual components within a complex mixture based on their mass-to-charge ratio and retention time.

The analysis of the extracts from Pseudomonas fulva and Enterobacter cloacae showed the presence of a diverse array of compounds, including alkanes, esters, alcohols, and other organic compounds. mdpi.com Among these, this compound was identified as one of the organic compounds present in the metabolic profile. nih.govmdpi.com Structurally, this compound is an organooxygen and organonitrogen compound, functionally related to an alpha-amino acid. nih.gov Its IUPAC name is 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide. nih.gov

| Compound | Producing Organism(s) | Identification Method |

| This compound | Pseudomonas fulva, Enterobacter cloacae | Gas Chromatography–High-Resolution Time-of-Flight Mass Spectrometry (GC-HRTOF-MS) |

Proposed Biosynthetic Pathways in Microbial and Plant Systems

As of the latest available research, the specific biosynthetic pathway for this compound in the producing microorganisms has not been elucidated. The genetic and enzymatic machinery responsible for its assembly from precursor molecules remains unknown.

However, the structure of this compound, N-crotonyl-N-ethyl-2-aminobutyric acid dimethylamide, suggests a hybrid origin, likely involving components from amino acid and fatty acid metabolism. The core of the molecule is a derivative of L-2-aminobutyric acid, a non-proteinogenic amino acid. nih.govsigmaaldrich.com The biosynthesis of L-2-aminobutyric acid itself can occur from precursors like L-threonine or L-aspartic acid. nih.gov

The N-acylation with a crotonyl group points towards the involvement of a short-chain fatty acid metabolism intermediate, likely crotonyl-CoA. The N-ethyl and N,N-dimethyl groups suggest subsequent modification steps involving alkyltransferases, possibly using S-adenosyl methionine (SAM) as a methyl donor. The formation of the amide bond would require the activity of an amide synthetase or a non-ribosomal peptide synthetase (NRPS)-like enzyme.

While this compound has been isolated from endophytic bacteria, there is currently no evidence to suggest its biosynthesis occurs in plant systems. The discovery within endophytes points to a microbial origin for this compound. researchgate.netnih.gov Future research involving genome sequencing of the producing bacterial strains and characterization of their biosynthetic gene clusters will be necessary to fully understand the enzymatic steps leading to the formation of this compound.

Advanced Analytical Methodologies for Crotetamide Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. researchgate.net For crotetamide analysis, both gas and liquid chromatography, especially when coupled with mass spectrometry, offer high levels of sensitivity and selectivity. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. organomation.com In the context of this compound research, GC-MS provides detailed information on its molecular structure through characteristic fragmentation patterns. nih.gov

A typical GC-MS protocol for the analysis of a compound like this compound involves the vaporization of the sample, separation on a capillary column, and detection by a mass spectrometer. The separation is influenced by the column's stationary phase and the temperature program, which is a carefully controlled ramp of the column temperature to ensure efficient elution of analytes. nih.gov For this compound, mass spectral library data, such as that from the National Institute of Standards and Technology (NIST), is a valuable resource for identification. nih.gov The electron impact (EI) mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent top peak (base peak) at a mass-to-charge ratio (m/z) of 154. nih.gov This fragment is crucial for the selective identification of this compound in complex mixtures. nih.gov Method validation for GC-MS analysis often includes assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ) to ensure the method's sensitivity and reliability. thermofisher.comnih.gov

Table 1: Illustrative GC-MS Protocol Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Injection Mode | Splitless or Split | To transfer the analyte onto the column efficiently. Splitless is used for trace analysis. nih.gov |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30m x 0.25mm, 0.25µm film) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Example: 100°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | To separate compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns. |

| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns; SIM is used for quantifying known targets with higher sensitivity. nih.gov |

| Key Identifying Ion | m/z 154 (Base Peak) | A characteristic fragment ion used for positive identification of this compound. nih.gov |

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the methods of choice. nih.govnih.gov These techniques are particularly well-suited for analyzing this compound in biological fluids. nih.gov

LC-MS/MS methods for this compound typically employ reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. massbank.eu A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. nih.gov UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. nih.gov

Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like this compound, which is typically detected as the protonated molecule [M+H]⁺ in positive ion mode. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) enhances selectivity by isolating the precursor ion (e.g., m/z 227.1754 for this compound) and fragmenting it to produce specific product ions. youtube.commdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. youtube.com

Table 2: Published LC-MS/MS Parameters for this compound Analysis nih.govmassbank.eu

| Parameter | Specification |

| Instrument | Q Exactive Orbitrap Thermo Scientific (LC-ESI-QFT) |

| Column | XBridge C18 (3.5 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol (B129727) with 0.1% Formic Acid |

| Flow Rate | 200 µL/min |

| Retention Time | 6.4 min |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 227.1754 |

| Fragmentation Mode | Higher-Energy C-Type Dissociation (HCD) |

| Top 5 Product Ions (CE: 15) | 182.1175, 154.1225, 86.0964, 69.0332 |

| Top 5 Product Ions (CE: 30) | 154.1226, 86.0964, 182.1175, 69.0334, 58.0653 |

Specialized Sample Preparation and Extraction Strategies for Biological Matrices (e.g., saliva, urine, capillary blood in research models)

The analysis of this compound in biological matrices such as saliva, urine, or blood presents significant challenges due to the complexity of these samples. researchgate.net Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the longevity of analytical instruments. chromtech.com

Solid Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from complex samples before chromatographic analysis. nih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent. organomation.comnih.gov

Developing an SPE method requires careful selection of the sorbent material, which can be based on reversed-phase, normal-phase, or ion-exchange mechanisms. nih.gov For a compound like this compound, a reversed-phase sorbent (e.g., C18 or a phenyl-based silica) could be effective. nih.gov The optimization process involves testing different pH conditions for the sample load, various wash solvents to remove interferences, and different elution solvents to ensure high recovery of the analyte. nih.govnih.gov For instance, a study on purifying neuroleptics from saliva successfully used ion-exchange SPE columns, where the sorbent was washed with water and a water/methanol mixture before the analytes were eluted with an ammoniated methanol solution. nih.gov Such a strategy ensures that the final extract is clean and concentrated, leading to improved sensitivity and accuracy in the subsequent LC-MS/MS analysis. nih.gov

A major challenge in bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample. eijppr.comnih.gov This effect, which can lead to ion suppression or enhancement, is a significant source of error in LC-MS-based quantification. researchgate.neteijppr.com Endogenous components like salts, lipids, and proteins are common causes of matrix effects. researchgate.net

In GC-MS, a different phenomenon known as the "matrix-induced chromatographic response" can occur, where matrix components can improve peak shape and intensity for certain analytes by deactivating active sites in the GC inlet and column. nih.gov

In LC-ESI-MS, however, ion suppression is more common and problematic. nih.gov The severity of the matrix effect depends on the cleanliness of the sample extract, the chromatographic separation, and the specific analyte. eijppr.com Strategies to combat matrix effects include:

Improving Sample Cleanup: Utilizing more rigorous extraction techniques like SPE to remove a larger portion of interfering matrix components. eijppr.com

Optimizing Chromatography: Adjusting the chromatographic method to separate the analyte from co-eluting matrix components. researchgate.net

Using Isotope-Labeled Internal Standards: Adding a stable, isotopically labeled version of the analyte (e.g., this compound-d5) to the sample before extraction. This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples to compensate for the effect. nih.gov

Evaluating the extent of matrix effects is a required part of method validation for bioanalytical studies. eijppr.com This is often done by comparing the analyte's response in a pure solvent to its response in a post-extraction spiked blank matrix sample. researchgate.net

Quantitative Structure-Retention Relationships (QSRR) for Chromatographic Prediction

Quantitative Structure-Retention Relationships (QSRR) are theoretical models that aim to predict the retention time of a compound in a specific chromatographic system based on its molecular structure. researchgate.netnih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and the experimentally observed retention behavior. nih.govmdpi.com

The development of a QSRR model involves several steps:

Data Set Collection: A set of structurally diverse compounds, including the target analyte (this compound), is analyzed under specific chromatographic conditions to obtain accurate retention times. researchgate.net

Descriptor Calculation: For each compound, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity (e.g., ALogP), and electronic properties. nih.govmdpi.com

Model Building and Selection: Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a selection of the most relevant descriptors to the retention time. nih.govnih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds that were not used in the model-building process. mdpi.com

QSRR models are valuable tools in analytical research. They can help in the tentative identification of unknown compounds, optimize separation methods with fewer experiments, and provide insights into the molecular mechanisms governing chromatographic separation. researchgate.netchemrxiv.org For instance, a QSRR model could predict the retention time of this compound on various LC columns, aiding in the rapid development of new analytical methods.

Table 3: Examples of Molecular Descriptors Used in QSRR Studies

| Descriptor Class | Example Descriptor | Information Provided |

| Constitutional | Molecular Weight (MW) | Size of the molecule. mdpi.com |

| Topological | Zagreb index | Molecular branching and complexity. |

| Geometric | Gravitational index | Mass distribution within the molecule. |

| Physicochemical | ALogP | Lipophilicity or hydrophobicity. nih.gov |

| 3D-MoRSE | Mor07u | 3D structure of the molecule from atomic coordinates. mdpi.com |

| RDF Descriptors | RDF090u | Radial Distribution Function, describes molecular shape and size. mdpi.com |

| GETAWAY Descriptors | H7u | Geometry, Topology, and Atom-Weights Assembly descriptors. mdpi.com |

Development of High-Throughput Screening Methods for Multi-Analyte Detection

The demand for rapid and efficient analytical techniques has propelled the development of high-throughput screening (HTS) methods capable of detecting multiple analytes simultaneously from a single sample. In the context of this compound analysis, particularly within the scope of anti-doping and toxicology, the ability to screen for a wide array of substances, including other stimulants and drugs of abuse, is crucial. upf.edutsijournals.com The evolution of HTS has shifted from traditional, slower methods to highly automated processes that significantly reduce analysis time and sample volume. nih.govrecipharm.com

The primary technology underpinning modern multi-analyte HTS involving this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially its ultra-performance variant (UPLC-MS/MS). upf.edutsijournals.comresearchgate.net This technique offers a powerful combination of high separation efficiency, sensitivity, and specificity, making it ideal for complex biological matrices like urine and serum. upf.edunih.gov UPLC-MS/MS methods can separate and identify dozens or even hundreds of compounds in a single analytical run, which typically lasts only a few minutes. upf.eduresearchgate.net

Research has focused on developing "dilute-and-shoot" methods, which minimize sample preparation to a simple dilution of the matrix (e.g., urine) before injection into the UPLC-MS/MS system. upf.edu This approach not only accelerates the workflow but also reduces the potential for analyte loss during complex extraction steps. upf.edu For instance, a fast screening method was developed for the simultaneous detection of 63 stimulants, including this compound, in urine. upf.edu This method featured a 5-minute chromatographic run time and utilized positive mode electrospray ionization to monitor specific ion transitions for each analyte, ensuring good selectivity and specificity. upf.edu

Further advancements have led to the creation of comprehensive screening procedures for an even broader spectrum of compounds. One such method allows for the detection of 165 different drugs of abuse from ten distinct classes in human urine. tsijournals.com In this extensive multi-analyte screen, this compound was successfully identified and quantified. tsijournals.comresearchgate.net Such methods are designed to meet the stringent requirements of regulatory bodies like the World Anti-Doping Agency (WADA). tsijournals.com The validation of these high-throughput methods demonstrates satisfactory performance in terms of selectivity, specificity, and limits of detection. upf.eduresearchgate.net

The table below summarizes key findings and parameters from published research on high-throughput, multi-analyte screening methods that include the detection of this compound.

| Parameter | Study 1: Multi-Stimulant Screening upf.edu | Study 2: Broad Spectrum Drug Screening tsijournals.comresearchgate.net |

| Analytical Technique | UHPLC-MS/MS | UPLC-MS/MS |

| Matrix | Urine | Urine |

| Number of Analytes | 63 Stimulants | 165 Drugs of Abuse |

| Sample Preparation | Dilution (1:5 v/v) | Extraction and cleanup |

| Chromatographic Run Time | 5 minutes | Not specified, but described as "ultra fast" |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Polarity Switching (ESI+ / ESI-) |

| This compound Retention Time | Not specified | 7.4 minutes |

These advanced HTS methodologies represent a significant leap forward in analytical chemistry, providing the capacity for large-scale screening essential for effective monitoring and control in various scientific fields. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to Crotetamide

Quantum Chemical Calculations for Molecular Characterization

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecule to yield information about its energy, geometry, and various other properties.

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in quantum chemistry for the detailed characterization of molecular systems.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like Crotetamide, an ab initio approach, particularly at the MP2 level, would be suitable for obtaining a precise optimized geometry and electronic energy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. Functionals such as B3LYP, PBE0, and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or cc-pVDZ), would be well-suited for studying this compound. These calculations can yield a wide range of properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Ionization potential, electron affinity, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy of formation.

A study on a series of doping agents, which included this compound, utilized quantum chemical descriptors in the development of Quantitative Structure-Retention Relationship (QSRR) models. chemmethod.com These descriptors, such as system energies and HOMO energy, are derived from quantum chemical calculations and are pivotal in correlating a molecule's structure with its physicochemical properties. chemmethod.com

This compound possesses significant conformational flexibility due to its rotatable single bonds. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to exist under given conditions.

Semiempirical methods , such as AM1, PM3, and PM7, offer a computationally less expensive alternative to ab initio and DFT methods. They employ parameters derived from experimental data to simplify the calculations. While less accurate for electronic properties, they are highly effective for rapidly scanning the potential energy surface of flexible molecules to identify a large number of possible conformations. The resulting low-energy conformers from a semiempirical search can then be subjected to higher-level DFT or ab initio calculations for more accurate energy ranking and geometry optimization.

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. For this compound, this would allow for the identification of characteristic peaks corresponding to functional groups like the amide C=O stretch, N-H bends, and C=C double bond vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule, such as π → π* transitions associated with the conjugated system in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (1H and 13C) and spin-spin coupling constants is a powerful application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. By calculating the NMR parameters for different conformers of this compound and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure and assign resonances.

Below is a hypothetical table illustrating the kind of data that would be generated from DFT calculations for the prediction of spectroscopic properties of this compound.

| Computational Method | Property | Predicted Value (Hypothetical Example) | Interpretation |

| DFT (B3LYP/6-31G) | IR Frequency | ~1670 cm-1 | Amide I band (C=O stretching) |

| DFT (B3LYP/6-31G) | IR Frequency | ~1540 cm-1 | Amide II band (N-H bending and C-N stretching) |

| TD-DFT (B3LYP/6-31G) | UV-Vis λmax | ~210 nm | π → π transition of the α,β-unsaturated amide |

| DFT (GIAO/B3LYP/6-31G) | 13C NMR Shift | ~165 ppm | Amide carbonyl carbon |

| DFT (GIAO/B3LYP/6-31G) | 1H NMR Shift | ~6.8 ppm | Vinyl proton β to carbonyl |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules over time, including their interactions with other molecules and their environment.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time. This technique is particularly useful for studying how a small molecule like this compound might interact with a biological target, such as a receptor or enzyme.

Even without a known specific target for this compound, MD simulations could be used to study its behavior in different environments, such as in water or a lipid bilayer, to understand its solvation properties and membrane permeability. If a putative binding target were identified, molecular docking could first be used to predict the most likely binding pose of this compound in the active site. Subsequently, MD simulations of the this compound-protein complex could reveal:

The stability of the binding pose over time.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The dynamic behavior of both this compound and the protein binding site, including any conformational changes that occur upon binding.

Computational studies on other pharmacologically active molecules often use MD simulations to refine docking poses and calculate binding free energies, providing a more accurate assessment of binding affinity. researchgate.net

The amide group in this compound contains a proton that could potentially participate in proton transfer reactions, which are crucial in many chemical and biological processes. Theoretical methods can be used to study the mechanism and energetics of such transfers.

By mapping the potential energy surface for the movement of the amide proton to an acceptor molecule, the transition state for the transfer can be located, and the activation energy barrier can be calculated. This can be achieved using high-level DFT or ab initio methods.

Furthermore, computational chemistry allows for the study of kinetic isotope effects (KIEs) . By substituting the amide proton with deuterium, the change in the reaction rate can be predicted by calculating the vibrational frequencies of the reactant and the transition state for both the protonated and deuterated species. A significant KIE would provide strong evidence for the involvement of that proton in the rate-determining step of a reaction. While no such studies have been published for this compound, theoretical investigations of proton transfer are common for understanding reaction mechanisms in similar organic molecules. acs.org

Integration of Machine Learning and Neural Networks in Computational Chemistry for this compound Research

The integration of machine learning (ML) and artificial neural networks (ANNs) is revolutionizing pharmaceutical research by accelerating drug discovery and development processes. nih.govdrugpatentwatch.com These advanced computational tools are increasingly being applied to the study of chemical compounds like this compound, offering powerful methods for predicting molecular properties, understanding drug-target interactions, and designing novel derivatives. drugpatentwatch.comresearchgate.net

Machine learning algorithms, a subset of artificial intelligence, enable computers to learn from and make predictions based on data without being explicitly programmed. drugpatentwatch.comresearchgate.net In the context of this compound research, ML models can be trained on large datasets of chemical structures and their associated biological activities. nih.gov This allows for the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the molecular structure of a compound with its biological effect. chemmethod.com Techniques such as Random Forest, Support Vector Machines (SVM), and various regression models are employed to build these predictive models. nih.gov

Artificial neural networks, inspired by the structure and function of the human brain, are a key component of modern machine learning, particularly deep learning. nih.govmdpi.com ANNs consist of interconnected layers of "neurons" that process information and can learn complex patterns from data. nih.gov For this compound research, ANNs can be used to:

Predict Physicochemical Properties: ANNs can be trained to predict properties like solubility, lipophilicity, and metabolic stability based on the molecular structure of this compound and its analogs.

Model Pharmacokinetics: Advanced neural network architectures, such as recurrent neural networks (RNNs), are capable of modeling time-series data, making them suitable for predicting the pharmacokinetic profiles of drugs. nih.gov This can help in understanding how this compound is absorbed, distributed, metabolized, and excreted in the body.

Elucidate Mechanism of Action: By analyzing large datasets from high-throughput screening and cellular imaging, ML and ANN models can help to identify the biological targets of this compound and elucidate its mechanism of action. chemrxiv.org

A significant challenge in using complex models like ANNs is their "black-box" nature, which can make it difficult to understand the reasoning behind their predictions. nih.gov However, techniques like Shapley Additive Explanations (SHAP) are being developed to improve the interpretability of these models, providing insights into which molecular features are most important for a given prediction. nih.gov

The application of these computational approaches holds the promise of significantly reducing the time and cost associated with drug discovery, facilitating the design of more effective and safer therapeutic agents. researchgate.net

Table 1: Machine Learning and Neural Network Techniques in Drug Discovery

| Technique | Description | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure with biological activity. chemmethod.com | Predicting the stimulant or other biological effects of this compound and its derivatives. |

| Random Forest | An ensemble learning method that constructs multiple decision trees for classification and regression. nih.gov | Classifying this compound analogs based on their potential activity or toxicity. |

| Support Vector Machines (SVM) | A supervised learning model that finds a hyperplane to separate data into classes. nih.gov | Distinguishing between active and inactive this compound-related compounds. |

| Artificial Neural Networks (ANNs) | Computational models inspired by the brain, capable of learning complex patterns. mdpi.com | Predicting various properties of this compound, including its pharmacokinetics and potential biological targets. nih.gov |

| Deep Neural Networks (DNNs) | ANNs with multiple hidden layers, allowing for the learning of more complex features. nih.gov | Advanced modeling of this compound's interactions with biological systems. |

| Recurrent Neural Networks (RNNs) | A type of ANN designed to recognize patterns in sequences of data, such as time-series. mdpi.com | Modeling the time-dependent pharmacokinetic profile of this compound. nih.gov |

Computational Design and Structure-Based Prediction for this compound-Related Molecules

Computational design and structure-based prediction are powerful tools used in medicinal chemistry to design novel molecules with desired therapeutic properties and to predict their interactions with biological targets. nih.gov These approaches are highly relevant to the study of this compound and the development of related compounds with potentially improved efficacy or different pharmacological profiles.

The core of structure-based drug design lies in understanding the three-dimensional structure of the biological target, typically a protein or enzyme. nih.gov If the structure of this compound's target is known, computational docking can be employed. Docking algorithms predict the preferred orientation of a molecule (a ligand, such as a this compound derivative) when bound to a target, and they estimate the strength of the interaction. biorxiv.org This information is crucial for designing modifications to the this compound structure that could enhance its binding affinity and, consequently, its biological activity.

When the experimental structure of the target is unavailable, homology modeling can be used to create a 3D model based on the known structures of related proteins. biorxiv.org This model can then be used for structure-based design efforts.

In addition to predicting binding, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages of development. For this compound-related molecules, this would involve predicting factors such as their ability to cross biological membranes, their metabolic stability, and their potential for off-target effects. drugpatentwatch.com

The process of computational design for this compound-related molecules would typically involve these steps:

Lead Identification and Optimization: Starting with the known structure of this compound, medicinal chemists can propose modifications to its chemical scaffold.

In Silico Screening: These virtual compounds are then computationally screened for their predicted binding affinity to the target and for their ADMET properties. biorxiv.org

Prioritization and Synthesis: The most promising candidates identified through computational screening are then prioritized for chemical synthesis and subsequent experimental testing.

This iterative cycle of computational design, synthesis, and experimental validation allows for the rapid exploration of chemical space and the efficient discovery of new drug candidates. rsc.org

Table 2: Computational Approaches for the Design and Prediction of this compound-Related Molecules

| Computational Method | Description | Application to this compound Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. biorxiv.org | To predict how this compound derivatives might bind to their biological target(s) and to guide the design of more potent analogs. |

| Homology Modeling | Creates a 3D model of a protein based on the structure of a related protein. biorxiv.org | To generate a model of this compound's target if its experimental structure is unknown, enabling structure-based design. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. researchgate.net | To assess the drug-like properties of new this compound analogs and to identify potential liabilities early in the discovery process. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those with a high probability of binding to a target. | To identify novel chemical scaffolds that may have similar or improved activity compared to this compound. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a model of the key features of this compound responsible for its activity, which can be used to search for new, structurally diverse compounds. |

Crotetamide Derivatives and Structural Analogues: Comparative Chemical Biology

Synthesis and Characterization of Crotetamide Analogues and Derivatives (e.g., Cropropamide)

The synthesis of this compound and its analogues, such as cropropamide (B41957), involves established organic chemistry principles, primarily the formation of amide bonds. These compounds are key components of the respiratory stimulant prethcamide (B10859687), a mixture containing equal parts of this compound and cropropamide. clinicalpub.comwikipedia.org

A general manufacturing process for this compound involves a two-step procedure. chemicalbook.com The first step is the reaction of 2-chlorobutyric acid dimethyl amide with ethylamine (B1201723), typically in a solvent like benzene (B151609) under heat and pressure, to form the intermediate N-ethyl-2-aminobutyric acid dimethyl amide. chemicalbook.com In the second step, this intermediate is acylated by reacting it with crotonyl chloride, usually in an ethereal solvent, to yield the final product, this compound (N-[1-[(dimethylamino)carbonyl]propyl]-N-ethyl-2-butenamide). chemicalbook.comnih.gov

The synthesis of cropropamide follows a nearly identical pathway, with the substitution of propylamine (B44156) for ethylamine in the initial step. This results in the formation of the N-propyl analogue, cropropamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide). caymanchem.comnih.gov This synthetic flexibility allows for the creation of a wide range of this compound derivatives by varying the amine and acylating agents, enabling the exploration of the chemical space around this scaffold.

The characterization of these compounds relies on standard analytical techniques. This compound is described as a pale yellow or colorless oil. chemicalbook.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming their detailed chemical structures, including the (E)-configuration of the double bond in the crotonyl group. nih.govnih.gov

Table 1: Physicochemical Properties of this compound and Cropropamide

| Property | This compound | Cropropamide |

|---|---|---|

| IUPAC Name | 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide nih.gov | 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide nih.gov |

| Molecular Formula | C₁₂H₂₂N₂O₂ nih.gov | C₁₃H₂₄N₂O₂ nih.gov |

| Molecular Weight | 226.32 g/mol nih.gov | 240.34 g/mol nih.gov |

| Physical Form | Oil chemicalbook.com | Neat oil caymanchem.com |

| CAS Number | 6168-76-9 guidechem.com | 633-47-6 caymanchem.com |

Structure-Activity Relationship (SAR) Studies in Pre-clinical and in vitro Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. mdpi.commdpi.com For this compound and its derivatives, SAR studies would aim to identify the key structural features responsible for their stimulant activity and to guide the design of new analogues with potentially improved properties. nih.govrsc.org

A systematic SAR study of the this compound scaffold would involve several modifications:

N-Alkyl Group Variation: Synthesizing a series of analogues with different alkyl chains (e.g., methyl, butyl, branched alkyls) to determine the optimal size and shape for activity.

Crotonyl Moiety Modification: Altering the butenoyl group by, for example, saturating the double bond to see if it is essential for activity, or introducing substituents onto the chain.

Amide Group Alteration: Modifying the dimethylamide portion of the molecule to explore its role in receptor binding or metabolic stability.

Each new analogue would then be tested in preclinical and in vitro models to quantify its biological activity, allowing for the construction of a comprehensive SAR profile that correlates specific structural changes with their functional consequences. mdpi.com

Comparative Pharmacological Profiling of Related Stimulant Compounds

This compound and cropropamide are classified as respiratory stimulants, a subset of the broader class of Central Nervous System (CNS) stimulants. clinicalpub.comncats.ioncats.io Their primary effect is to increase ventilation, mainly by enhancing tidal volume with minimal impact on the respiratory rate. ncats.ioncats.io This profile distinguishes them from many other CNS stimulants that are primarily used for conditions like Attention Deficit Hyperactivity Disorder (ADHD) or narcolepsy. openstax.orgmedicalnewstoday.com

CNS stimulants exert their effects by modulating neurotransmitter systems, most commonly dopamine (B1211576) and norepinephrine (B1679862). numberanalytics.com

Amphetamines (e.g., Adderall): These drugs increase the release and block the reuptake of dopamine and norepinephrine, leading to significant increases in alertness, attention, and energy. medicalnewstoday.comnumberanalytics.comwikipedia.org

Methylphenidate: Primarily acts as a dopamine and norepinephrine reuptake inhibitor. numberanalytics.com

Modafinil: Atypical stimulant that also functions as a dopamine and norepinephrine reuptake inhibitor, used to promote wakefulness. openstax.orgnih.gov

Caffeine: A widely consumed stimulant that acts as an antagonist at adenosine (B11128) receptors, which normally promote drowsiness. medicalnewstoday.com

The precise molecular mechanism of this compound has not been as extensively characterized as those of amphetamines or methylphenidate. However, its classification as a stimulant and its prohibition by anti-doping agencies alongside other well-known stimulants suggests it has performance-enhancing effects. wada-ama.org

Table 2: Comparative Profile of Selected CNS Stimulants

| Compound/Class | Primary Mechanism of Action | Primary Clinical/Pharmacological Effect |

|---|---|---|

| This compound/Cropropamide | Respiratory stimulant; specific molecular target not fully detailed in provided sources. ncats.ioncats.io | Increases respiratory tidal volume. ncats.ioncats.io |

| Amphetamine | Promotes release and inhibits reuptake of dopamine and norepinephrine. medicalnewstoday.comnumberanalytics.com | Treatment of ADHD and narcolepsy; increases alertness and focus. wikipedia.org |

| Methylphenidate | Inhibits reuptake of dopamine and norepinephrine. numberanalytics.com | Treatment of ADHD. medicalnewstoday.com |

| Modafinil | Dopamine and norepinephrine reuptake inhibitor. openstax.orgnumberanalytics.com | Treatment of narcolepsy and other sleep disorders. nih.gov |

| Caffeine | Antagonist of adenosine receptors. medicalnewstoday.com | Increases wakefulness and alertness. medicalnewstoday.com |

Exploration of Naturally Occurring Analogues with Similar Structural Motifs

Nature is a vast source of bioactive compounds, many of which have inspired the development of synthetic drugs. mdpi.comnih.gov While no direct natural sources of this compound are known, many plant-derived compounds feature similar structural motifs, particularly the unsaturated amide linkage. This motif is present in a variety of natural products with diverse biological activities.

Exploring these natural analogues provides insight into how similar chemical structures can be utilized in biological systems.

Alkamides: This large class of natural compounds is characterized by an amide bond linking a fatty acid to an amine. Many, like the spilanthol (B142960) from Acmella oleracea (toothache plant), possess an unsaturated acyl chain similar to the crotonyl group in this compound.

Capsaicinoids: Compounds like capsaicin, the active component in chili peppers (Capsicum species), feature a vanillylamide moiety. Capsaicin contains both an amide bond and an unsaturated alkyl chain, making it a relevant structural analogue. nih.gov

Piperine (B192125): The main pungent compound in black pepper (Piper nigrum), piperine is an amide derived from piperidine (B6355638) and piperic acid, which has a conjugated double bond system.

These examples demonstrate that the core unsaturated amide structure of this compound is a recurring theme in natural product chemistry, associated with a wide array of pharmacological effects.

Advanced Research Applications and Methodological Considerations

Application in in vitro Models for Investigating Neural Excitability

In vitro models are indispensable tools for dissecting the direct effects of pharmacological agents on neuronal function. The study of Crotetamide in these controlled environments allows for a detailed examination of its influence on neural excitability, independent of systemic physiological variables.

Researchers have utilized dissociated hippocampal cell cultures to model neuronal networks and investigate the effects of various stimuli. nih.gov For instance, some studies have created conditions of seizure-like activity by continuous electrical stimulation, leading to excitotoxicity. nih.gov While not directly studying this compound, these models provide a platform to investigate how a stimulant might modulate such activity. The primary focus of such research is often on understanding the fundamental mechanisms of neuronal cell death and the protective effects of certain agents. nih.gov

Electrophysiological studies on cultured neurons or brain slices are another critical approach. researchgate.netnih.gov These techniques allow for the direct measurement of neuronal electrical properties, such as action potentials and postsynaptic potentials. nih.govbiorxiv.org By applying this compound to these preparations, researchers could potentially observe changes in firing rates, membrane potential, and synaptic transmission. Although direct electrophysiological data on this compound is not extensively available in the provided search results, the methodologies are well-established for studying other central nervous system (CNS) stimulants. nih.govbiorxiv.org For example, studies have investigated how certain compounds can induce hyperexcitability in cultured cortical neurons. researchgate.netresearchgate.net This approach could be adapted to pinpoint the specific ion channels or receptors that this compound interacts with to exert its stimulatory effects.

Brain organoids, three-dimensional self-assembling structures derived from pluripotent stem cells, represent a more complex in vitro model. bmbreports.org These organoids recapitulate some of the structural and cellular diversity of the human brain, offering a more sophisticated platform to study neural network activity. bmbreports.org The use of microelectrode arrays (MEAs) with brain organoids allows for the non-invasive recording of electrophysiological signals, providing insights into network-level phenomena like synchronized firing and oscillations. bmbreports.org Investigating the effects of this compound on brain organoids could reveal its impact on complex neural dynamics and developmental processes.

Table 1: In Vitro Models for Studying Neural Excitability

| Model System | Key Parameters Measured | Potential Application for this compound Research |

|---|---|---|

| Dissociated Neuronal Cultures | Cell viability, intracellular calcium levels, mitochondrial membrane potential. nih.gov | Investigating direct effects on neuronal survival and excitotoxicity. |

| Brain Slices | Action potentials, postsynaptic potentials, synaptic plasticity. researchgate.netnih.gov | Elucidating the synaptic mechanisms and specific neuronal circuits affected by this compound. |

| Brain Organoids | Spike raster plots, neuronal bursts, network activity, local field potentials. bmbreports.org | Assessing the impact on complex neural network dynamics and development. |

Utilization in Pre-clinical Animal Models for Respiratory Physiology Research

Pre-clinical animal models are essential for understanding the integrated physiological effects of substances like this compound, particularly its role as a respiratory stimulant. researchgate.net These models allow for the study of complex interactions between the central nervous system and the respiratory system that cannot be replicated in vitro. kcl.ac.uk

Rodent models, such as mice and rats, are frequently used in respiratory research due to their well-characterized genetics, cost-effectiveness, and the availability of established experimental techniques. creative-diagnostics.commdpi.com In the context of this compound, these models can be used to assess its impact on respiratory rate, tidal volume, and minute ventilation. nih.gov For example, studies on other respiratory stimulants like doxapram (B1670896) have utilized animal models to demonstrate their effectiveness in increasing respiratory parameters. nih.gov Animal models of respiratory depression, induced by agents like opioids or barbiturates, are particularly valuable for evaluating the restorative effects of analeptics such as this compound. nih.gov

The selection of an appropriate animal model is critical and depends on the specific research question. kcl.ac.ukscireq.com Factors such as the anatomy and physiology of the respiratory system of the animal species must be carefully considered to ensure the relevance of the findings to human physiology. kcl.ac.uk For instance, while rodents are widely used, larger animals may be more suitable for certain studies due to their greater similarity to human respiratory mechanics. kcl.ac.uk

Techniques used to evaluate respiratory function in these models include whole-body plethysmography, which measures respiratory parameters non-invasively, and the analysis of blood gases to determine changes in oxygen and carbon dioxide levels. nih.gov Advanced techniques like electrical impedance tomography (EIT) can provide real-time monitoring of ventilation distribution. frontiersin.org Furthermore, animal models of specific respiratory diseases can be employed to investigate the potential therapeutic utility of this compound in those conditions. scireq.comnih.gov

Table 2: Pre-clinical Animal Models in Respiratory Research

| Animal Model | Key Physiological Parameters Measured | Relevance to this compound Research |

|---|---|---|

| Mice/Rats | Respiratory rate, tidal volume, minute ventilation, blood gas levels. nih.govnih.gov | Evaluating the primary respiratory stimulant effects and efficacy in models of respiratory depression. |

| Rabbits/Lambs | Surfactant function, lung compliance. scireq.com | Investigating effects on specific aspects of lung mechanics and development. |

| Non-human Primates | Complex respiratory patterns, immune response. kcl.ac.ukcreative-diagnostics.com | Providing a translational model closer to human physiology for advanced studies. |

Methodological Advancements in the Study of Analeptics and Stimulants

The study of analeptics and stimulants has been significantly advanced by the development of sophisticated analytical and investigational techniques. These methodologies allow for more precise and detailed characterization of the pharmacological effects of compounds like this compound.

Historically, the evaluation of stimulants relied on behavioral observations and relatively simple physiological measurements. asianjpr.com Modern research now employs a range of advanced in vivo and in vitro screening models. asianjpr.commdpi.com For instance, the central nervous system stimulant activity of various compounds can be evaluated using models like the actophotometer, rota-rod, and open field tests to assess changes in locomotor activity and coordination. asianjpr.com

Analytical chemistry has undergone a revolution with the advent of techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). solubilityofthings.comresearchgate.net These methods are crucial for the quantification of pharmaceutical compounds in biological matrices, which is fundamental for pharmacokinetic studies. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) has become a pivotal technique for its high sensitivity and specificity in detecting and quantifying drugs and their metabolites. researchgate.netresearchgate.net Such methods are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of stimulants like this compound.

In the realm of neuropharmacology, brain imaging techniques such as functional Magnetic Resonance Imaging (fMRI), Positron Emission Tomography (PET), and Magnetic Resonance Spectroscopy (MRS) have provided unprecedented insights into how stimulants affect the brain. nih.gov These non-invasive methods allow researchers to visualize changes in brain activity, receptor occupancy, and neurochemical levels in response to drug administration. nih.gov While specific imaging studies on this compound are not prominent in the search results, these methodologies offer a powerful approach to understanding its central mechanism of action. For example, they could be used to identify the specific brain regions and neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, that are modulated by this compound. nih.gov

Considerations for Reproducibility, Validation, and Data Quality in this compound Research

Ensuring the reproducibility, validation, and quality of data is paramount in all scientific research, and studies involving this compound are no exception. The complexity of biological systems and the potential for variability in experimental conditions necessitate rigorous methodological standards. nih.gov

Reproducibility, the ability for an independent researcher to obtain the same results using the same methods, is a cornerstone of scientific validity. nih.gov In preclinical research, a lack of reproducibility can arise from various factors, including poorly documented procedures, unrecognized variables in the experimental model, and selective reporting of positive findings. nih.gov To enhance reproducibility in this compound research, detailed and transparent reporting of experimental protocols is essential.

Validation of analytical methods is a critical regulatory requirement and a key component of ensuring data quality. iosrphr.org This involves demonstrating that a specific analytical method is suitable for its intended purpose. Key validation parameters include specificity, precision, accuracy, linearity, and robustness. iosrphr.orgtsijournals.com For instance, when developing an HPLC or LC-MS method to measure this compound in biological samples, each of these parameters must be thoroughly evaluated to ensure the reliability of the results. nih.govacs.org

Data quality and integrity are crucial throughout the entire research lifecycle, from data collection to analysis and reporting. biotrial.com Adherence to principles such as Good Laboratory Practice (GLP) helps to ensure the consistency and reliability of preclinical data. angelinipharma.comkolaido.com The use of standardized data collection forms, electronic data capture systems, and robust data validation methods helps to minimize errors and ensure the accuracy of the data. biotrial.com In the context of this compound research, this means meticulously documenting all experimental procedures, ensuring the proper calibration and maintenance of instruments, and applying appropriate statistical analyses to the data. kolaido.com

Future Research Directions and Unexplored Avenues for Crotetamide

Deeper Elucidation of Undefined Molecular Mechanisms and Off-Target Effects

While Crotetamide is known as a central nervous system stimulant and respiratory stimulant, the precise molecular mechanisms underlying its pharmacological effects are not fully understood. amu.edu.aznih.govncats.io It is often mentioned in conjunction with Cropropamide (B41957) as a component of the respiratory stimulant Prethcamide (B10859687). amu.edu.azncats.io The stimulating effect of analeptics, the class to which this compound belongs, is generally associated with the blockade of GABA or glycine (B1666218) receptors, or the GABA/benzodiazepine receptor complex. amu.edu.az However, the specific interactions of this compound with these or other potential targets remain to be definitively characterized.

Future research should focus on identifying the primary molecular targets of this compound. This could involve a range of in vitro and in vivo studies, including radioligand binding assays, electrophysiological recordings, and behavioral pharmacology studies in animal models. Furthermore, investigating potential off-target effects is crucial for a comprehensive understanding of its pharmacological profile. nih.gov Off-target interactions can lead to unexpected side effects or provide opportunities for drug repurposing. A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels would be invaluable.

A recent study combined metabolomics and network pharmacology to explore the components of Dendrobium officinale extract for treating allergic rhinitis. biorxiv.org In this study, this compound was identified as one of the metabolites. biorxiv.org This finding suggests that this compound's biological activities may extend beyond its known stimulant properties and warrants further investigation into its potential role in inflammatory and immune pathways. biorxiv.org

Innovation in Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of this compound in biological matrices are essential for both research and regulatory purposes, such as anti-doping analysis. nih.govrsc.org Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques used for the analysis of this compound. nih.govtsijournals.com

Innovations in analytical methodologies can lead to enhanced sensitivity and specificity, allowing for the detection of lower concentrations of the compound and its metabolites. The development of ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has already demonstrated improved speed and sensitivity for the detection of a wide range of doping agents, including this compound. tsijournals.comresearchgate.net

Future advancements could focus on:

Developing novel sample preparation techniques: To minimize matrix effects and improve recovery from complex biological samples like urine and blood. cdc.gov

Exploring high-resolution mass spectrometry (HRMS): To provide more definitive identification of this compound and its metabolites, and to facilitate non-targeted screening approaches. unito.it

Creating more selective stationary phases for chromatography: To improve the separation of this compound from structurally similar compounds.

| Analytical Technique | Matrix | Key Findings | Reference |

| GC/MS | Saliva and Urine | Parallel analysis demonstrated the presence of this compound in both fluids after oral administration. | nih.gov |

| UPLC-MS/MS | Urine | An ultra-fast and sensitive method for detecting 165 drugs of abuse, including this compound, was developed and validated. | tsijournals.comresearchgate.net |

| LC-MS/MS | Water | Developed for the detection of contaminants of emerging concern, including this compound, in surface and drinking water. | unito.it |

Advanced Computational Prediction of Bioactivity, Selectivity, and Metabolic Fate

Computational modeling has become an indispensable tool in modern drug discovery and development. oligofastx.com These methods can be applied to predict the bioactivity, selectivity, and metabolic fate of compounds like this compound, thereby guiding experimental research and reducing the need for extensive in vitro and in vivo testing. frontiersin.orgnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of this compound and related compounds with their biological activities and physicochemical properties. chemmethod.com Such models can help in designing new analogs with improved potency or selectivity.

| Computational Approach | Application for this compound | Potential Outcome |

| Molecular Docking | Predict binding modes of this compound to potential protein targets (e.g., GABA receptors). | Identification of key interactions and guidance for designing more potent analogs. |

| QSAR/QSPR | Correlate structural features with stimulant activity or other biological effects. | Predictive models for the bioactivity of new this compound derivatives. |

| Metabolic Prediction Software | Identify potential sites of enzymatic modification on the this compound molecule. | Guidance for identifying and synthesizing potential metabolites for further study. |